molecular formula C18H22N2O B2550366 N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428057-81-1

N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2550366
CAS No.: 1428057-81-1
M. Wt: 282.387
InChI Key: UMVQRCYGJBXJQM-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound that features a unique structure combining an indene moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of an indene moiety with a piperidine ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-11-20-12-9-15(10-13-20)18(21)19-17-8-7-14-5-3-4-6-16(14)17/h1,3-6,15,17H,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVQRCYGJBXJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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